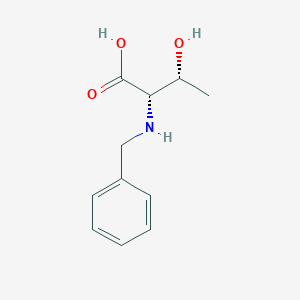
3,5-Bis(ethylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(ethylamino)benzoic acid is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by ethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(ethylamino)benzoic acid typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by reduction to 3,5-diaminobenzoic acid. The final step involves the alkylation of the amino groups with ethyl groups. The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation for the reduction step, and alkyl halides for the alkylation step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(ethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylamino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 3,5-bis(ethylamino)benzyl alcohol.
Substitution: The ethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,5-bis(ethylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-Bis(ethylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(ethylamino)benzoic acid involves its interaction with specific molecular targets. The ethylamino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
3,5-Diaminobenzoic acid: Lacks the ethyl groups, making it less hydrophobic.
3,5-Bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups instead of ethylamino groups, leading to different chemical properties.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Contains carboxyphenoxy groups, making it more polar.
Uniqueness: 3,5-Bis(ethylamino)benzoic acid is unique due to the presence of ethylamino groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with biological macromolecules and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
652968-38-2 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3,5-bis(ethylamino)benzoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-3-12-9-5-8(11(14)15)6-10(7-9)13-4-2/h5-7,12-13H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
MQUUTNPLPOPZLW-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=CC(=C1)C(=O)O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)

![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)

![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)
silane](/img/structure/B12519380.png)

![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)


